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For researchers, scientists, and drug development professionals, this guide provides a

comprehensive cross-validation of the biological effects of selective Histone Deacetylase 6

(HDAC6) inhibition, with a focus on the therapeutic approach advanced by Augustine
Therapeutics, in various models of peripheral neuropathy. We will delve into the mechanism of

action, comparative preclinical efficacy, and the experimental frameworks used to evaluate this

promising therapeutic strategy.

Introduction to Selective HDAC6 Inhibition
Peripheral neuropathies, such as Charcot-Marie-Tooth (CMT) disease, are a group of

debilitating inherited disorders characterized by progressive damage to the peripheral nerves.

[1][2][3] A key pathological feature in many of these neuropathies is the disruption of axonal

transport, a critical process for neuronal health and function. Histone Deacetylase 6 (HDAC6),

a unique cytoplasmic enzyme, has emerged as a significant therapeutic target due to its role in

regulating the acetylation of α-tubulin, a key component of microtubules, which are the

"highways" for axonal transport.[4] Increased HDAC6 activity leads to the deacetylation of α-

tubulin, which impairs the stability of microtubules and hinders the transport of essential

cargoes like mitochondria.

Augustine Therapeutics is a biopharmaceutical company at the forefront of developing novel,

selective HDAC6 inhibitors. Their lead candidate, AGT-100216, is a peripherally-restricted,

orally available small molecule currently in Phase I clinical trials for the treatment of CMT.[2][3]
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[5] This guide will compare the biological effects of selective HDAC6 inhibitors, including the

approach taken by Augustine Therapeutics, against other potential therapeutic strategies for

peripheral neuropathies.

Mechanism of Action: The HDAC6 Signaling
Pathway
HDAC6 primarily functions in the cytoplasm, where it deacetylates non-histone proteins, most

notably α-tubulin and the chaperone protein Hsp90. The acetylation of α-tubulin is crucial for

the binding of motor proteins, such as kinesin and dynein, which are responsible for

anterograde and retrograde axonal transport. By inhibiting HDAC6, the acetylation of α-tubulin

is increased, leading to enhanced microtubule stability and improved axonal transport. This, in

turn, is expected to restore neuronal function and mitigate the progression of peripheral

neuropathies.

Furthermore, the inhibition of HDAC6 and its effect on Hsp90 can influence the folding and

degradation of misfolded proteins, a mechanism that is also implicated in the pathology of

some forms of CMT.[4][6]

Below is a diagram illustrating the central role of HDAC6 in axonal transport and the

therapeutic intervention point for selective inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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